N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a naphthalene ring system, a methoxyphenyl group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, can be synthesized through the reduction of 2-naphthol using a suitable reducing agent such as sodium borohydride.
Alkylation: The naphthalene derivative is then alkylated with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Sulfonamide Formation: The alkylated product is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide moiety.
Methoxylation: Finally, the compound is methoxylated using a methoxy group donor, such as dimethyl sulfate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions of sulfonamide derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Medically, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide could be explored for its potential as a therapeutic agent. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be evaluated for similar activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide would depend on its specific application. Generally, sulfonamide compounds inhibit the activity of enzymes by mimicking the substrate or binding to the active site. This compound could interact with enzymes involved in metabolic pathways, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-chlorophenyl)ethanesulfonamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methylphenyl)ethanesulfonamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-nitrophenyl)ethanesulfonamide
Uniqueness
The uniqueness of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the methoxy group, in particular, can influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-25-19-8-6-16(7-9-19)11-13-26(23,24)21-15-20(22)12-10-17-4-2-3-5-18(17)14-20/h2-9,21-22H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZYQBITKVPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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